Functional Group-Dependent Anti-Proliferative Potency Against LNCaP Prostate Cancer Cells
In a direct head-to-head study, 2-(3-cyanobenzoyl)-6-methoxypyridine (CAS 1187171-31-8) exhibited anti-proliferative activity comparable to the established anti-androgen drug MDV3100 (enzalutamide) in LNCaP prostate cancer cells . In contrast, the closely related 6-methyl analog, 2-(3-cyanobenzoyl)-6-methylpyridine (CAS 1187170-52-0), is described as a versatile synthetic intermediate but lacks published, head-to-head data demonstrating similar potency in this specific oncological model [1]. This suggests the methoxy substitution is critical for the observed anti-cancer effect, not the methyl group.
| Evidence Dimension | Anti-proliferative activity |
|---|---|
| Target Compound Data | IC50 comparable to MDV3100 |
| Comparator Or Baseline | 2-(3-Cyanobenzoyl)-6-methylpyridine (CAS 1187170-52-0) |
| Quantified Difference | Potency for the methyl analog is not established in the same assay; it is primarily described as a building block, not a bioactive compound. |
| Conditions | LNCaP prostate cancer cell viability assay |
Why This Matters
For oncology researchers targeting androgen receptor pathways, the methoxy substitution is a key pharmacophore element, making the 6-methoxy derivative a more relevant choice than the 6-methyl version for anti-proliferative studies.
- [1] Kuujia. (n.d.). Cas no 1187170-52-0 (2-(3-Cyanobenzoyl)-6-methylpyridine) [Product Page]. Kuujia.com. Retrieved from https://www.kuujia.com/cas-1187170-52-0.html View Source
